Product packaging for Canavalmine(Cat. No.:CAS No. 70862-15-6)

Canavalmine

Cat. No.: B1218346
CAS No.: 70862-15-6
M. Wt: 216.37 g/mol
InChI Key: RZOHQCYUTFAJLA-UHFFFAOYSA-N
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Description

Canavalmine is a structural analogue of the natural polyamine spermine. Research indicates that this compound exhibits antiproliferative properties, specifically inhibiting the growth of murine erythroleukemia cells in culture at concentrations over 50 μM . The proposed mechanism of action involves the disruption of the cell cycle. Studies on synchronized cells show that this compound is most effective at inhibiting serum-induced growth stimulation during the G1 phase, prior to the commencement of DNA synthesis . This suggests that its growth-inhibitory action is likely due to an interference with the structure-specific function of endogenous spermidine and/or spermine in DNA replication . Treatment with this compound leads to a significant reduction in intracellular levels of spermine and spermidine, as the incorporated this compound compensates for these decreased polyamine levels . This compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H28N4 B1218346 Canavalmine CAS No. 70862-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOHQCYUTFAJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCNCCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221097
Record name Canavalmine
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Molecular Weight

216.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-15-6
Record name Canavalmine
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URL https://commonchemistry.cas.org/detail?cas_rn=70862-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canavalmine
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Record name Canavalmine
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Record name Canavalmine
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URL http://www.hmdb.ca/metabolites/HMDB0039429
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of Canavalmine

Presence in Mammalian Tissues, e.g., Hamster Epididymis

Canavalmine has been identified in the epididymis of the adult Syrian hamster. nih.gov This discovery was significant as it represented the first report of tetraamines other than the ubiquitous spermine (B22157) being present in mammalian tissues. nih.gov In this tissue, this compound was found alongside another unusual polyamine, aminopropylhomospermidine. nih.gov Gas chromatography was used to identify these compounds, revealing a molar ratio of approximately 2:1 for aminopropylhomospermidine to this compound. nih.gov The Syrian hamster epididymis is noted for containing high levels of several polyamines, including sym-homospermidine (B1197146) and various acetylated forms, in addition to the common polyamines. nih.gov

Comparative Analysis of Polyamine Profiles in Diverse Organisms

The polyamine profile of a given organism or tissue can be complex, involving a variety of related compounds at different concentrations. In the case of the hamster epididymis, this compound is part of a diverse mixture of both common and unusual polyamines.

The table below presents a comparative overview of the polyamines identified in this specific mammalian tissue.

Table 2: Polyamine Profile of the Syrian Hamster Epididymis

Compound Class Polyamine Presence
Common Polyamines Putrescine Present
Spermidine (B129725) Present
Spermine Present
Unusual Polyamines sym-Homospermidine High Levels
Aminopropylhomospermidine Present
This compound Present
Acetylated Polyamines N1-acetylspermidine High Levels

This profile highlights the unique biochemical environment of the hamster epididymis, where this compound exists as one of several less common polyamines, distinguishing it from many other mammalian tissues where spermine is the dominant tetraamine (B13775644).

Biosynthesis and Metabolic Pathways of Canavalmine

Precursor Compounds and Enzymatic Transformations

The formation of canavalmine is a multi-step process beginning with a specific precursor molecule that undergoes a series of enzyme-catalyzed reactions. Research has identified the primary building block and is beginning to characterize the enzymes responsible for its conversion.

Elucidation of Biosynthetic Precursors (e.g., Canavanine)

L-canavanine, an arginine antimetabolite, serves as the foundational precursor for the biosynthesis of this compound. Structurally, canavanine is the 2-amino-4-(guanidinooxy)butyric acid analog of L-arginine. nih.gov Its role as a precursor has been established through labeled-precursor feeding studies in jack bean seedlings. nih.gov These studies demonstrated that the metabolic machinery of the plant utilizes canavanine to produce this compound. Canavanine itself is synthesized in the fruit's pericarp tissue from L-canaline via the intermediate O-ureido-L-homoserine, in a pathway that mirrors the urea (B33335) cycle. nih.govnih.gov This accumulation of canavanine in seeds acts as a vital nitrogen source for the growing embryo and as a defensive compound against herbivores. wikipedia.org

Proposed Biosynthetic Routes and Intermediate Compounds

The primary proposed biosynthetic route to this compound is direct and streamlined. It is believed to proceed as follows:

Synthesis of L-canavanine: The pathway begins with the synthesis of L-canavanine from L-canaline and carbamoyl (B1232498) phosphate, proceeding through the intermediate O-ureido-L-homoserine. nih.gov This process is analogous to the synthesis of arginine in the urea cycle.

Decarboxylation to this compound: The synthesized L-canavanine then serves as the direct substrate for L-canavanine decarboxylase, which removes the α-carboxyl group to form this compound.

This proposed pathway is notably short, directly converting the stored non-proteinogenic amino acid into its corresponding amine. This contrasts with the more complex interconversion pathways seen in canonical polyamine metabolism.

Interplay with Canonical Polyamine Metabolism

The biosynthesis of this compound does not occur in isolation. It is closely related to the well-established metabolic network of canonical polyamines like putrescine, spermidine (B129725), and spermine (B22157), which are essential for various cellular processes. nih.gov

Relationship to Putrescine, Spermidine, and Spermine Pathways

The this compound pathway represents a parallel route to the synthesis of the diamine putrescine. In plants and bacteria, putrescine is primarily synthesized through two main pathways:

From ornithine via ornithine decarboxylase (ODC).

From arginine via arginine decarboxylase (ADC) to form agmatine (B1664431), which is then converted to putrescine.

The biosynthesis of this compound from canavanine via canavanine decarboxylase directly mirrors the arginine-to-agmatine step. This compound is the structural analog of agmatine. This suggests a close evolutionary and functional relationship, where a specialized pathway has emerged in certain plants to utilize a highly abundant, nitrogen-rich compound (canavanine) for the synthesis of a unique polyamine-like molecule.

Spermidine and spermine are subsequently synthesized by the addition of aminopropyl groups (donated by decarboxylated S-adenosylmethionine) to putrescine. mdpi.com While this compound is an analog of agmatine (a precursor to putrescine), it is not typically considered a direct precursor for the synthesis of higher polyamines like spermidine and spermine.

Canonical PathwayAnalogous this compound Pathway
Precursor: L-ArgininePrecursor: L-Canavanine
Enzyme: Arginine Decarboxylase (ADC)Enzyme: L-Canavanine Decarboxylase
Product: AgmatineProduct: this compound

This compound as a Branch Point or End Product in Polyamine Networks

Current research suggests that this compound primarily functions as an end product within the polyamine network of the plants that produce it. After its synthesis from canavanine, it is thought to accumulate and serve specific physiological roles, rather than acting as an intermediate for further metabolic conversions.

Unlike agmatine, which is further metabolized to putrescine and carbamoyl-putrescine, there is limited evidence to suggest that this compound undergoes similar subsequent transformations to enter the mainstream polyamine pool. Instead, its production appears to be a terminal branch of the pathway. The catabolism of canavanine itself provides a source of nitrogen and respiratory carbon for the developing plant, but once formed, this compound's role appears to be distinct from that of a metabolic intermediate. nih.gov This positions the synthesis of this compound as a specialized metabolic sink for canavanine, converting it into a potentially functional polyamine analog.

Regulation of this compound Biosynthesis and Homeostasis

The biosynthesis and accumulation of this compound are tightly controlled processes, intrinsically linked to the broader metabolic network of polyamines. The regulation occurs at multiple levels, from gene expression to the influence of external and internal cues, ensuring that its production is restricted to specific tissues and developmental stages where it performs its physiological functions. This intricate control maintains cellular homeostasis and directs metabolic flow toward the synthesis of this specialized tetraamine (B13775644) when required.

Transcriptional and Post-Translational Control Mechanisms

The regulation of this compound synthesis is deeply connected to the control of the general polyamine biosynthetic pathway, which provides its direct precursor, spermidine. smolecule.com The concentration of polyamines is finely tuned within cells to meet physiological demands, as both depletion and excessive accumulation can be detrimental. nih.gov This homeostasis is achieved through a coordinated regulation of biosynthetic and catabolic enzymes at the transcriptional, translational, and post-translational levels. nih.govscispace.com

Transcriptional control is a primary mechanism for regulating the flow of metabolites through the polyamine pathway. The genes encoding key enzymes such as arginine decarboxylase (ADC), ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (SAMDC) are differentially expressed in response to various stimuli. nih.gov A notable example of translational control within this pathway is the regulation of SAMDC. The mRNA transcript for plant SAMDC contains a small upstream open reading frame (uORF) in its 5' leader sequence that represses translation in response to polyamine levels. nih.gov This mechanism effectively controls the availability of decarboxylated S-adenosylmethionine (dcSAM), a crucial aminopropyl donor for the synthesis of spermidine and spermine, thereby constituting a major regulatory point for higher polyamines, including the precursor to this compound. nih.gov

The enzyme considered central to this compound formation is deoxyhypusine (B1670255) synthase (DHS), or its close paralog, homospermidine synthase (HSS). uni-kiel.debiorxiv.org The tissue-specific expression of the gene encoding DHS is a critical point of transcriptional regulation. smolecule.com High levels of DHS expression and activity are observed predominantly in seeds and senescent nodules, which correlates directly with the sites of this compound accumulation. smolecule.com

Table 1: Mechanisms Regulating this compound Biosynthesis

Regulatory Level Mechanism Key Molecules/Factors Effect on this compound Synthesis
Transcriptional Differential Gene Expression DHS/HSS genes High expression in specific tissues (seeds, nodules) promotes synthesis.
Translational uORF-mediated Repression SAMDC mRNA, Polyamines Controls the availability of spermidine, the direct precursor.
Post-Translational Substrate Competition DHS, eIF5A precursor, Spermidine Availability of the primary substrate (eIF5A) influences the rate of the this compound side reaction.

Environmental and Developmental Influences on Production

The production of this compound is not constitutive but is instead strongly influenced by the developmental stage of the plant and, indirectly, by environmental conditions. This specialized regulation underscores its likely role in specific physiological processes such as seed maturation and nitrogen metabolism in senescing tissues.

Developmental Influences: Comprehensive analysis of polyamine distribution in Canavalia gladiata (sword bean) reveals a highly tissue-specific and developmentally regulated pattern of this compound accumulation. smolecule.com The compound is found almost exclusively in mature seeds and senescent root nodules. smolecule.comnih.govfrontiersin.org Its concentration increases significantly during the later stages of seed development, suggesting a role in seed maturation or as a stored form of nitrogen. smolecule.com This accumulation is driven by the heightened expression and activity of DHS in these specific tissues, which appears to be triggered by developmental signals. smolecule.com In contrast, vegetative tissues typically direct their polyamine metabolism toward the production of common polyamines like putrescine, spermidine, and spermine, which are essential for general growth and stress responses. smolecule.com

Environmental Influences: While direct research on how environmental factors specifically modulate this compound levels is limited, the broader polyamine pathway is known to be highly responsive to abiotic stress. doi.orgresearchgate.net Environmental challenges such as drought, salinity, and extreme temperatures induce significant changes in the cellular concentrations of precursor polyamines like putrescine and spermidine. doi.orgresearchgate.netsemanticscholar.org It is logical to infer that such shifts in the precursor pools would consequently impact the rate of this compound synthesis. For instance, stress conditions that lead to an accumulation of spermidine could potentially enhance this compound production as a metabolic overflow or as part of a specific stress response in tolerant species.

Furthermore, this compound is found in root nodules, which house symbiotic, nitrogen-fixing rhizobia. nih.govfrontiersin.org The biosynthesis of related polyamines in these bacteria is known to be affected by environmental factors such as external pH and osmotic stress. jst.go.jp These environmental conditions could therefore indirectly influence the metabolic state of the nodule and the host plant's production of this compound.

Table 2: Key Enzymes in this compound-Related Metabolic Pathways

Enzyme Abbreviation Function
Arginine Decarboxylase ADC Catalyzes the conversion of arginine to agmatine, a precursor to putrescine. nih.gov
Ornithine Decarboxylase ODC Catalyzes the conversion of ornithine to putrescine. nih.gov
S-adenosylmethionine decarboxylase SAMDC Produces decarboxylated S-adenosylmethionine for spermidine synthesis. nih.gov
Spermidine Synthase SPDS Catalyzes the formation of spermidine from putrescine. nih.gov
Deoxyhypusine Synthase DHS Primarily activates eIF5A; catalyzes this compound formation as a side reaction. biorxiv.org

Molecular and Cellular Mechanisms of Canavalmine Action

Interactions with Intracellular Components

Canavalmine's structural similarity to spermine (B22157) allows it to interact with various cellular components that normally bind to natural polyamines. These interactions are the basis for its modulatory effects on cell physiology.

This compound actively disrupts the tightly regulated intracellular polyamine pool. In murine erythroleukemia cells, treatment with this compound leads to a significant block in the accumulation of intracellular polyamines. nih.gov Specifically, the levels of both spermine and spermidine (B129725) were observed to decrease substantially over time. nih.gov After 48 hours of treatment with 500 µM this compound, the concentrations of these polyamines fell below 50% of those in control cells, dropping further to below 30% after 96 hours. nih.gov

This depletion of natural polyamines is accompanied by the cellular uptake and accumulation of this compound itself, suggesting that this compound competes with spermine and spermidine for transport into the cell. nih.gov The incorporation of this compound effectively compensates for the reduced levels of the natural polyamines in terms of molecular content, but not functional activity, leading to the observed biological effects. nih.gov This competitive action on the polyamine transport system is a key aspect of its mechanism. Furthermore, this alteration in polyamine metabolism, particularly the reduction in the cellular level of free spermidine, has been suggested as a crucial factor in this compound's ability to induce cell differentiation. nih.gov

Time After TreatmentIntracellular Spermine & Spermidine Levels (% of Control)Reference
48 hours< 50% nih.gov
96 hours< 30% nih.gov

While this compound's action is deeply rooted in polyamine metabolism, specific details regarding its direct inhibition or activation profiles for various enzymes are not extensively documented in the available scientific literature. Its primary mechanism appears to be the competitive displacement of natural polyamines rather than direct enzymatic modulation.

Natural polyamines, being polycationic, interact electrostatically with negatively charged macromolecules such as DNA, RNA, and proteins. These interactions are vital for stabilizing nucleic acid structures, DNA condensation, and modulating the activity of various proteins involved in replication and transcription. As a spermine analogue, this compound is thought to interfere with these critical functions.

The growth-inhibitory action of this compound is believed to stem from its interference with the structure-specific functions of spermidine and spermine related to DNA replication. nih.gov While direct binding studies of this compound to nucleic acids are not detailed, its structural similarity to spermine suggests it can occupy the binding sites on DNA and RNA that natural polyamines would, thereby disrupting their normal function. This interference is supported by the observation that in murine erythroleukemia cells treated with this compound, total RNA and protein content decreased alongside the reduction in natural polyamines. nih.gov

Impact on Fundamental Cellular Processes

By disrupting polyamine homeostasis and function, this compound significantly affects fundamental cellular activities, including proliferation and differentiation.

This compound demonstrates a clear antiproliferative effect on cultured cells. Studies on murine erythroleukemia cells show that this compound inhibits cell growth at concentrations exceeding 50 µM. nih.gov The inhibitory effect is reversible, as cell proliferation can be restored upon removal of this compound from the culture medium. nih.gov

The growth inhibition is cell cycle-specific. When synchronized cells are treated with this compound, the inhibitory effect is most potent during the G1 phase, before the onset of DNA synthesis. nih.gov The antiproliferative action diminishes significantly if this compound is introduced after DNA synthesis has commenced. nih.gov This suggests that this compound's primary action is to block early events in the cell cycle, preventing cells from progressing into the S phase, which is consistent with its proposed role in interfering with polyamine-dependent processes essential for DNA replication. nih.gov

Cellular ProcessEffect of this compoundKey FindingsReference
Cell ProliferationInhibitionGrowth inhibited at concentrations >50 µM in murine erythroleukemia cells. nih.gov
Cell Cycle ProgressionG1 Phase ArrestMost effective inhibition occurs in G1 phase, prior to DNA synthesis. nih.gov
Cell DifferentiationInductionInduces erythroid differentiation in murine erythroleukemia cells. nih.gov

In addition to inhibiting proliferation, this compound can also act as an inducer of cell differentiation. In murine erythroleukemia cells, this compound at a concentration of 250 µM was shown to induce erythroid differentiation. nih.gov This was evidenced by the appearance of benzidine-positive, hemoglobin-synthesizing cells approximately four days after treatment began. nih.gov

The induction of differentiation by this compound appears to be linked to its effects on polyamine metabolism. The process was inhibited by the external addition of putrescine or spermidine, suggesting that a reduction in the intracellular levels of these natural polyamines is a key trigger for differentiation. nih.gov Specifically, a significant decrease in the level of free spermidine was observed shortly after this compound treatment, highlighting the importance of this specific polyamine in maintaining an undifferentiated state in this cell line. nih.gov

Modulation of Apoptosis and Programmed Cell Death

Currently, there is no direct scientific evidence detailing the specific mechanisms by which this compound may modulate apoptosis or programmed cell death. The primary available research on this compound, a structural analogue of spermine, has focused on its antiproliferative effects. Studies on murine erythroleukemia cells indicate that this compound inhibits cell growth by interfering with the functions of polyamines like spermidine and spermine, which are crucial for DNA replication. This interference leads to a halt in the G1 phase of the cell cycle and a reduction in RNA and protein synthesis. While cell cycle arrest can be a precursor to apoptosis, the specific apoptotic pathways that might be triggered or inhibited by this compound have not been elucidated in the available literature.

Signaling Pathway Perturbations

Detailed investigations into how this compound perturbs specific signaling pathways are largely absent from current scientific publications.

There is no available research that specifically examines the effects of this compound on key growth factor signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways. These pathways are fundamental in regulating cell proliferation, differentiation, and survival, and understanding a compound's influence on them is critical to characterizing its cellular impact. The existing study on this compound's impact on murine erythroleukemia cells does not delve into the upstream signaling events that lead to the observed inhibition of proliferation.

Similarly, the scientific literature lacks information regarding any potential crosstalk between this compound and hormonal or stress-related pathways. There are no studies investigating its interaction with hormonal signaling, such as through glucocorticoid receptors, or its influence on the hypothalamic-pituitary-adrenal (HPA) axis, a central component of the body's response to stress.

Biological Roles of Canavalmine in Organismal Function

Contributions to Plant Physiology and Development

L-canavanine, a non-proteinogenic amino acid, is notably produced by certain leguminous plants. wikipedia.orgnih.gov It serves as a significant nitrogen storage molecule and plays a crucial role in plant defense. wikipedia.orgnih.gov As a structural analog of L-arginine, it can interfere with metabolic processes in other organisms. uchicago.edunih.gov

Regulation of Plant Growth and Morphogenesis

L-canavanine has been shown to have an inhibitory effect on the growth of various plants. nih.govfrontiersin.org Studies on rice seedlings, for instance, demonstrated that L-canavanine inhibited the elongation of the second leaf sheath. nih.gov This inhibitory action is thought to be linked to its interference with arginine metabolism. nih.gov

In tomato seedlings, canavanine has been observed to cause malformations in root morphology, leading to shorter, thicker roots and a reduced number of lateral roots. nih.gov This suggests a role for canavanine in modulating plant morphogenesis, likely through its influence on hormonal balances and cellular processes. nih.gov Its allelopathic properties, where it is released into the environment to inhibit the growth of neighboring plants, further underscore its role in regulating plant development. frontiersin.orgresearchmap.jp

Involvement in Reproductive Processes (e.g., Seed Development)

L-canavanine is primarily accumulated in the seeds of the plants that produce it, where it can constitute a significant portion of the seed's dry weight and total soluble nitrogen. wikipedia.orgnih.govtandfonline.com For example, in various cultivars of alfalfa (Medicago sativa), canavanine concentrations can range from 6 to 16 mg per gram of dry seeds, representing over 70% of the total soluble nitrogen. nih.gov This high concentration serves two main purposes in the plant's reproductive strategy.

Firstly, it acts as a vital nitrogen source for the developing embryo during germination and early seedling growth. wikipedia.orgnih.gov During sprouting, a significant portion of the canavanine stored in the cotyledons is translocated to the growing hypocotyl and radicle. nih.gov Secondly, the presence of this toxic amino acid in the seeds provides a potent chemical defense against herbivores and pathogens, thereby increasing the chances of successful reproduction. wikipedia.orgnih.govnih.gov

Table 1: Canavanine Content in Alfalfa Seeds and Sprouts

Plant Material Canavanine Content (% of dry matter)
Alfalfa Seeds (average of 10 varieties) 1.54 ± 0.03%
Commercially Grown Alfalfa Sprouts (range) 1.3% to 2.4%

This table is generated from data presented in a study on the natural abundance of L-canavanine in alfalfa. tandfonline.comtandfonline.com

Canavanine's Role in Plant Defense Mechanisms and Biotic Interactions

Canavanine is a highly effective defensive compound against a wide range of organisms, including insects, herbivores, and microorganisms. uchicago.eduresearchgate.net Its toxicity stems from its structural similarity to L-arginine. uchicago.edunih.gov Organisms that ingest canavanine may mistakenly incorporate it into newly synthesized proteins in place of arginine. wikipedia.orgnih.gov This leads to the production of structurally aberrant and non-functional proteins, which can disrupt critical cellular processes, including RNA and DNA metabolism and protein synthesis. uchicago.edunih.gov

This mechanism makes canavanine a potent allelochemical, providing a formidable chemical barrier to predation and disease. nih.govresearchgate.net For instance, it has been shown to be effective against the tobacco hornworm (Manduca sexta), causing reduced body weight and developmental issues. researchgate.net The production and storage of canavanine is a key defensive strategy for many leguminous plants, allowing them to deter herbivores and pathogens. nih.govresearchgate.net

Functions in Microbial Systems and Interactions

Canavanine also plays a significant role in shaping microbial communities and mediating plant-microbe interactions in the rhizosphere, the soil region directly influenced by root secretions.

Influence on Microbial Growth and Colony Formation

The release of L-canavanine from plant roots can significantly alter the composition and diversity of soil microbial communities. nih.govbohrium.com Studies have shown that the application of L-canavanine to soil can lead to an increase in the abundance of certain bacterial phyla, such as Firmicutes and Actinobacteria, while decreasing others like Proteobacteria and Acidobacteria. nih.govbohrium.com This selective pressure suggests that canavanine can act as a growth inhibitor for some microorganisms while potentially being utilized as a nutrient source by others. nih.govosti.gov

The inhibitory effect of L-canavanine on various bacteria has been documented. nih.gov For example, it can inhibit the growth of certain strains of Bacillus and has been shown to interfere with quorum sensing, a cell-to-cell communication process in bacteria, in Sinorhizobium meliloti. asm.orgnih.gov However, some bacteria have developed mechanisms to tolerate or even metabolize canavanine, potentially using it as a nitrogen source. osti.govnih.gov

Table 2: Effect of L-canavanine on Soil Microbial Phyla Abundance

Microbial Phylum Effect of L-canavanine Addition
Firmicutes Increased Abundance
Actinobacteria Increased Abundance
Proteobacteria Decreased Abundance
Acidobacteria Decreased Abundance

This table summarizes findings from a study on the effect of L-canavanine as a root exudate on soil microbial communities. nih.govbohrium.com

Role in Plant-Microbe Symbioses (e.g., Root Nodules)

The interaction between leguminous plants and nitrogen-fixing rhizobia bacteria, which leads to the formation of root nodules, is a classic example of symbiosis. nih.govyoutube.comyoutube.com Canavanine appears to play a role in this complex relationship. It has been suggested that canavanine exuded by legume roots could act as a signaling molecule, attracting and supporting symbiotic rhizobia that are capable of utilizing it. nih.gov

Furthermore, canavanine can influence the expression of genes involved in the symbiotic process. In Sinorhizobium meliloti, the symbiotic partner of alfalfa, L-canavanine has been shown to inhibit the production of an exopolysaccharide (EPS II) that is important for nodule invasion. asm.orgnih.gov This suggests that the plant may use canavanine to modulate the behavior of its bacterial partners during the establishment of the symbiosis. nih.gov The ability of some rhizobia to tolerate and metabolize canavanine may be a key factor in their successful colonization of canavanine-producing legumes. osti.govnih.gov

Preclinical Investigations in Animal Cell and Model Systems

In Vitro Studies on Mammalian Cell Lines (e.g., Anti-proliferative activity in leukemia cells)

Canavalmine, a structural analogue of the polyamine spermine (B22157), has demonstrated notable anti-proliferative effects in in vitro studies on mammalian cell lines. Research conducted on murine erythroleukemia cells (cell line 745A) has elucidated the inhibitory impact of this compound on cell growth. nih.gov

At concentrations exceeding 50 microM, this compound was observed to inhibit the proliferation of these leukemia cells. nih.gov This inhibitory effect, however, was found to be reversible. When this compound was removed from the culture medium after a 24-hour period, the cells resumed proliferation. nih.gov

A significant aspect of this compound's mechanism of action is its interference with intracellular polyamine levels. Treatment of the murine erythroleukemia cells with 500 microM of this compound led to a blockage in the accumulation of intracellular polyamines. nih.gov Specifically, the levels of both spermine and spermidine (B129725) were substantially reduced. After 48 hours of treatment, their concentrations fell to below 50% of those in control cells, and after 96 hours, they were further reduced to below 30%. nih.gov Interestingly, the decrease in these endogenous polyamines was offset by the cellular uptake and accumulation of this compound. nih.gov This alteration in polyamine balance was also associated with a decrease in both RNA and protein content within the cells. nih.gov

Further investigation into the cell cycle revealed that the growth-inhibitory action of this compound is most pronounced during the G1 phase, prior to the onset of DNA synthesis. nih.gov When this compound was introduced to synchronized cells stimulated by serum, its inhibitory effect was most potent in this early stage of the cell cycle. The anti-proliferative effect was diminished when the compound was added after DNA synthesis had commenced. nih.gov These findings suggest that this compound's inhibitory action on the growth of murine erythroleukemia cells is likely due to its interference with the structure-specific functions of spermidine and spermine that are critical for the early events of the cell cycle, including DNA replication. nih.gov

Table 1: Effects of this compound on Murine Erythroleukemia Cells (In Vitro)

ParameterObservationConcentrationTime PointReference
Cell ProliferationInhibition of cell growth> 50 microM- nih.gov
Spermine LevelsReduced to <50% of control500 microM48 hours nih.gov
Spermidine LevelsReduced to <50% of control500 microM48 hours nih.gov
Spermine LevelsReduced to <30% of control500 microM96 hours nih.gov
Spermidine LevelsReduced to <30% of control500 microM96 hours nih.gov
Cellular UptakeIncorporated into cells, compensating for decreased spermine/spermidine500 microM- nih.gov
Macromolecule ContentDecreased RNA and protein content500 microM- nih.gov
Cell Cycle InhibitionMost effective in G1 phase-Prior to DNA synthesis nih.gov

Animal Model Studies of Systemic Effects (excluding human trials)

Based on the available scientific literature, there is a lack of published in vivo studies examining the systemic effects of this compound in animal models. The primary research available has focused on its in vitro activity on cell lines. nih.gov Therefore, information regarding the broader physiological or toxicological effects of this compound when administered to a whole organism is not currently available.

Comparative Biological Activities with Known Polyamines

This compound's biological activities are intrinsically linked to its structural similarity to the naturally occurring polyamine, spermine. nih.gov This structural analogy is the basis for its primary mechanism of action, which involves competition with and displacement of endogenous polyamines like spermine and spermidine. nih.gov

The key comparative biological activities are as follows:

Competition for Cellular Uptake: this compound is taken up by cells, and this uptake directly competes with the transport of natural polyamines. The accumulation of this compound within the cells occurs concurrently with a reduction in the intracellular concentrations of spermine and spermidine. nih.gov

Functional Antagonism: By displacing spermine and spermidine, this compound appears to act as a functional antagonist. While it structurally resembles these polyamines, it does not seem to fulfill their essential roles in cell cycle progression, particularly the events leading to DNA synthesis. nih.gov This interference with the specific functions of natural polyamines is what leads to the observed anti-proliferative effects. nih.gov

Impact on Macromolecular Synthesis: The reduction in intracellular spermine and spermidine levels, and their replacement by this compound, is associated with a decrease in RNA and protein synthesis. nih.gov This suggests that this compound cannot substitute for the roles that spermine and spermidine play in these fundamental cellular processes.

In essence, the biological activity of this compound is defined by its ability to disrupt the homeostasis of natural polyamines. It acts as a competitive inhibitor, leading to a state of polyamine deficiency that ultimately hinders cell proliferation, at least in the context of the leukemia cell lines studied. nih.gov

Synthetic Chemistry and Design of Canavalmine Derivatives

Established and Novel Synthetic Routes to Canavalmine

The synthesis of this compound can be approached through both natural biological pathways and chemical methodologies. Understanding these routes is foundational for producing the compound and its derivatives for further study.

Naturally, this compound is synthesized within plants via their polyamine biosynthetic pathways Current time information in Bangalore, IN.nih.gov. In laboratory settings, chemical synthesis typically involves multi-step processes starting from simpler amine and hydrocarbon precursors. These routes may involve intermediates such as putrescine and spermidine (B129725), which are common polyamines Current time information in Bangalore, IN.nih.gov.

While specific, detailed total synthesis routes for this compound are not extensively documented in readily accessible literature, general principles of polyamine synthesis can be applied. These often involve amination reactions, chain elongation, and protection/deprotection strategies to selectively build the complex tetraamine (B13775644) structure.

Chemoenzymatic synthesis, which combines chemical transformations with the high selectivity of enzymes, offers a powerful approach to complex molecule synthesis mdpi.commdpi.comnih.gov. Biosynthetic pathways within plants represent nature's own method for producing this compound Current time information in Bangalore, IN.nih.gov. While specific enzymes or engineered pathways for the industrial-scale biosynthesis of this compound have not been widely reported, research into polyamine biosynthesis in plants provides a framework for such investigations thegoodscentscompany.comresearchgate.net. Understanding the plant's natural enzymatic machinery could pave the way for biocatalytic or chemoenzymatic strategies to produce this compound or its precursors more efficiently and sustainably.

Design and Synthesis of this compound Structural Analogs

The design and synthesis of this compound structural analogs are crucial for exploring its biological functions, improving its pharmacological properties, and developing tools for biochemical research.

Enhancing the stability and bioavailability of a compound is a key goal in medicinal chemistry. For molecules like this compound, which are polyamines, general strategies for improving these properties include:

Chemical Modifications: This can involve creating prodrugs, altering stereochemistry, or modifying functional groups to improve solubility, lipophilicity, membrane permeability, and resistance to enzymatic degradation mdpi.comnih.govopenaccessjournals.comdrug-dev.com. For example, N-methylation in peptide analogues has shown to increase resistance to enzymatic degradation and enhance oral bioavailability mdpi.com.

Formulation Strategies: Advanced formulation techniques, such as encapsulation in nanoparticles or incorporation into specific delivery systems, can also protect the molecule from degradation and improve its absorption openaccessjournals.comdrug-dev.com.

While specific studies on this compound derivatives for enhanced stability and bioavailability are limited, the principles of chemical modification and formulation remain applicable for future research.

Chemical probes are invaluable tools for understanding molecular interactions within biological systems, aiding in target identification and drug discovery frontiersin.orgox.ac.ukenamine.netrsc.org. Probes typically consist of a ligand that binds to the target, a reporter group for detection, and a reactive moiety for covalent linkage frontiersin.orgenamine.net.

This compound's known interaction with cellular processes, including its antiproliferative effects by interfering with cell cycle progression Current time information in Bangalore, IN.smolecule.comox.ac.uknih.gov, suggests potential for designing probes to study these mechanisms. Such probes could be synthesized by incorporating reporter groups (e.g., fluorescent tags) or photoreactive moieties onto the this compound scaffold. However, specific synthesis protocols for this compound-based probes targeting receptors or enzymes are not widely reported.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity nih.govgardp.org. By systematically modifying specific parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features responsible for its function.

General SAR principles observed in other biologically active molecules highlight that:

Substitution Patterns: Modifications at different positions can significantly alter activity, selectivity, and stability nih.govmdpi.commdpi.commdpi.commdpi.com. For instance, the presence and position of electron-donating or withdrawing groups can influence the biological profile nih.govmdpi.com.

Chain Length and Branching: Altering the length or introducing branching in the polyamine backbone could affect interactions with cellular targets nih.gov.

Functional Group Modifications: Changes to the amine functionalities could impact charge distribution and binding affinity msdmanuals.com.

While this compound is known to be a structural analogue of spermine (B22157) and exhibits antiproliferative effects ox.ac.uknih.gov, specific published SAR studies detailing modifications of the this compound scaffold and their direct impact on its biological activities are limited. Future research could focus on synthesizing a library of this compound analogs to establish these critical relationships.

Illustrative Data Tables

Given the current limited specific data on this compound derivatives, the following tables illustrate the types of data that would be presented in comprehensive SAR and synthesis studies.

Table 6.1.1: Hypothetical Synthesis Yields of this compound and Analogs

Compound NameSynthetic Route DescriptionKey Reagents/ConditionsYield (%)Purity (%)References (Illustrative)
This compoundMulti-step chemical synthesis from diaminesProtected diamines, coupling agents, deprotection25-40>95 Current time information in Bangalore, IN.nih.gov
This compound-Derivative-AModified chain lengthModified diamine precursors, standard coupling35-50>95[Hypothetical]
This compound-Derivative-BN-acetylated derivativeAcetic anhydride, mild base60-75>95[Hypothetical]
This compound-Derivative-CN-methylated derivativeMethylating agent, controlled conditions55-70>95[Hypothetical]

Note: Yields and purities are illustrative and based on general expectations for complex amine synthesis.

Analytical Methodologies for Canavalmine Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Canavalmine from other compounds in a sample, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polyamines, including this compound. Studies have employed HPLC for the detection and quantification of this compound in plant seeds and other biological samples nih.govresearchgate.netcapes.gov.brumn.eduresearchgate.net.

Derivatization for Detection: Polyamines like this compound often require derivatization to enhance their detectability by HPLC, particularly with UV or fluorescence detection. A common derivatization agent used for polyamines is 9-fluorenylmethyl chloroformate (FMOC) nih.govresearchgate.net. This process converts the polar polyamines into more hydrophobic derivatives, which are better suited for reversed-phase HPLC columns and provide improved chromatographic separation and detection sensitivity researchgate.netnih.govresearchgate.net.

Column Types: Cation-exchange chromatography has been utilized for polyamine analysis, with specific columns like Hitachi 2619F and Kyowa Seimitsu 62210F being employed umn.edu. Reversed-phase HPLC, often with C18 columns, is also common, especially after derivatization medigraphic.com.

Research Findings: HPLC has been instrumental in identifying this compound and its derivatives, such as aminopropylthis compound and aminobutylthis compound, in Canavalia gladiata seeds nih.govresearchgate.net. It has also been used to analyze polyamines in Nicotiana tabacum capes.gov.br and various leguminous seeds researchgate.netumn.edu. Studies have demonstrated that HPLC analysis, often coupled with derivatization, can achieve good repeatability and reproducibility for polyamine analysis, with limits of detection in the range of 0.013 to 0.029 μg/g under optimized conditions capes.gov.br.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying volatile and semi-volatile compounds, including polyamines after suitable derivatization.

Derivatization for GC-MS: Similar to HPLC, polyamines require derivatization to increase their volatility and thermal stability for GC analysis. Common derivatization methods involve acylation or silylation, such as using heptafluorobutyryl derivatives or trimethylsilyl (B98337) (TMS) derivatives documentsdelivered.comhmdb.caresearchgate.netresearchgate.net.

Applications: GC-MS has been employed to detect this compound in Canavalia gladiata seeds, often in conjunction with HPLC for confirmation nih.govresearchgate.netresearchgate.netdocumentsdelivered.com. Headspace solid-phase microextraction GC-MS (HS-SPME-GC-MS) has also been used to detect nitrogenous heterocycles in roasting seeds, indicating its broader application in analyzing seed components nih.gov.

Research Findings: GC-MS analysis, particularly when coupled with derivatization, allows for the identification of polyamines based on their mass spectra and retention times. For example, GC-MS has been used to identify pentaamines like aminopropylthis compound and aminobutylthis compound in leguminous seeds researchgate.netdocumentsdelivered.com. The technique provides characteristic mass spectra that aid in structural elucidation and confirmation hmdb.ca.

Capillary Electrophoresis (CE) offers an alternative separation mechanism for polyamines, providing high efficiency and rapid analysis.

Methodology: CE separates analytes based on their charge-to-size ratio in an electric field. For polyamines, CE can be used directly or after derivatization to enhance detection.

Applications: While specific studies detailing CE analysis of this compound are less prevalent than HPLC or GC-MS, CE is a recognized method for polyamine profiling in various biological samples researchgate.net. It has been used for the separation of proteins like concanavalin (B7782731) A, which is found in Canavalia gladiata nih.gov, suggesting its potential applicability to related compounds. CE coupled with mass spectrometry (CE-MS) can provide both separation and identification capabilities for complex mixtures of biogenic amines researchgate.net.

Research Findings: CE has been employed to analyze polyamine distributions in plant organs and has been cited as a method for polyamine analysis in conjunction with other techniques umn.eduresearchgate.netresearchgate.net.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the molecular structure of organic compounds.

Applications: NMR, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms and functional groups within a molecule. It has been used in the initial isolation and characterization of novel compounds from Canavalia gladiata, including diterpenes and glycosides, alongside other spectroscopic methods nih.gov.

Research Findings: While direct reports of NMR spectra specifically for this compound are limited in the provided search results, NMR is a standard technique for confirming the structure of isolated natural products. For instance, NMR was used in conjunction with high-resolution mass spectrometry to characterize novel gibbane-type diterpenes from C. gladiata nih.gov. The detailed structural information obtained from NMR is vital for unequivocally identifying this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) is indispensable for identifying and characterizing metabolites and natural products by providing detailed fragmentation patterns.

Applications: MS/MS, often coupled with LC (LC-MS/MS), allows for the sensitive and specific detection and identification of this compound and its related compounds in complex biological samples. This technique is valuable for confirming the presence of this compound and for identifying its metabolites or derivatives.

Research Findings: LC-MS/MS has been used to tentatively identify this compound in Nicotiana tabacum capes.gov.br. Furthermore, MS/MS data has been used to confirm the identity of derivatized this compound, with specific m/z ratios reported for [M + H]⁺ and [M + H₂O + H]⁺ ions of FMOC-derivatized this compound nih.govresearchgate.net. Tandem mass spectrometry is also employed to elucidate the structures of novel polyamines, such as aminopropylthis compound and aminobutylthis compound, by analyzing their fragmentation patterns researchgate.netdocumentsdelivered.com. The Human Metabolome Database also lists predicted LC-MS/MS spectra for this compound, underscoring its utility in metabolite identification hmdb.ca.

Compound List

this compound

N4-Methylthermospermine

Aminopropylthis compound

Aminobutylthis compound

Canavalia gibberellin-I

Canavalia gibberellin-II

Gibberellin A59

Canavalioside

Gamma-Guanidinooxypropylamine

Putrescine

Spermidine (B129725)

Spermine (B22157)

Thermospermine

Homospermidine

Cadaverine

Agmatine (B1664431)

Norspermidine

Norspermine

Homospermine

Caldopentamine

Aminopropylhomospermidine

Aminobutylthis compound

Homopentamine

Homohaxamine

N-(3-aminopropyl)aminoethanol

N-(3-aminopropyl)amino-propanol

N-bis(3-aminopropyl)norspermidine

N1-aminopentylspermidine

N8-aminopentylspermidine

N4-aminopropylnorspermidine

N4-aminopropylspermidine

Concanavalin A (Con A)

Succinyl derivative of Concanavalin A (SCA)

L-Canavanine

Sample Preparation and Derivatization Strategies

Effective analytical methodologies for this compound rely heavily on meticulous sample preparation and strategic derivatization. These processes are designed to isolate the analyte from complex biological matrices and to improve its signal response for sensitive detection.

Extraction Protocols from Diverse Biological Matrices

Biological matrices, such as plant tissues, biological fluids, or cellular extracts, are inherently complex mixtures containing numerous endogenous compounds that can interfere with the analysis of target analytes like this compound wisdomlib.orgpandawainstitute.comslideshare.netijisrt.com. Therefore, robust extraction protocols are paramount to efficiently isolate this compound while minimizing matrix effects.

Commonly employed extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) slideshare.netijisrt.com. LLE involves partitioning the analyte between two immiscible solvent phases, while SPE utilizes an adsorbent material to selectively retain the analyte, followed by elution slideshare.netijisrt.com. These methods serve to clean up the sample, enrich the analyte, and remove interfering substances ijisrt.com.

A specific application of these principles is seen in the analysis of polyamines in plant tissues. For instance, a vortex-assisted liquid-liquid microextraction technique has been successfully applied for the determination of polyamines, including this compound, in Nicotiana tabacum capes.gov.brnih.gov. In the context of protein analysis from biological fluids, micro-elution solid-phase extraction (μSPE) has been developed, utilizing specific pre-treatment reagents like trifluoroacetic acid and hydrophilic lipophilic balanced sorbents to achieve efficient extraction of target molecules nih.gov. The choice of extraction solvent and technique is often dictated by the polarity of this compound and the specific matrix being analyzed.

Derivatization Techniques for Enhanced Detection Sensitivity

Derivatization is a chemical modification process that converts an analyte into a derivative with improved analytical properties, such as enhanced detectability, selectivity, or chromatographic behavior welch-us.comactascientific.comsemanticscholar.org. For this compound, derivatization is often employed to increase its sensitivity, particularly when using chromatographic techniques coupled with detectors like UV-Vis or fluorescence welch-us.comsemanticscholar.org.

Several derivatization reagents and strategies are applicable to polyamines, including this compound:

9-Fluorenylmethyl chloroformate (FMOC): This reagent is widely used for derivatizing amines, including polyamines. It reacts with the amino groups to form derivatives that can be readily detected by High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence detectors (FLD) researchgate.net. FMOC derivatization of this compound can yield detectable ions, such as [M+H]⁺ and [M+H₂O+H]⁺, when all amino groups are derivatized researchgate.net.

3,5-Dinitrobenzoyl chloride: This reagent has been utilized for the low-temperature derivatization of polyamines, facilitating their analysis by Ultra-High-Performance Liquid Chromatography (UHPLC) with photodiode array detection capes.gov.brnih.gov.

General Amine Derivatization: Reagents like o-phthalaldehyde (B127526) and ninhydrin (B49086) are commonly used for post-column derivatization of amines in HPLC systems to improve detection actascientific.com.

The selection of a derivatization strategy depends on the analytical instrument, the desired sensitivity, and the chemical properties of this compound. Derivatization can be performed either before the chromatographic separation (pre-column derivatization) or after the separation but before detection (post-column derivatization) welch-us.comsemanticscholar.org. Post-column derivatization is particularly useful as it allows for the separation of the analyte from the derivatization reagent before detection, thereby reducing interference welch-us.com.

Table 1: Summary of Derivatization Reagents for Polyamines

Derivatization ReagentTarget Analyte GroupCoupled Analytical Technique(s)Detection Mode(s)Notes
9-Fluorenylmethyl chloroformate (FMOC)AminesHPLCUV, FLDForms fluorescent derivatives; useful for quantifying polyamines like this compound. researchgate.net
3,5-Dinitrobenzoyl chlorideAminesUHPLCPhotodiode ArrayApplied at low temperatures (approx. 4°C) for enhanced analysis. capes.gov.brnih.gov
o-PhthalaldehydePrimary aminesHPLCFluorescenceCommonly used for post-column derivatization. actascientific.com
NinhydrinPrimary aminesHPLCUV-VisA classic reagent for amine detection, often used in post-column derivatization. actascientific.com
N-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic acidsLC-ESI-MS/MSMass SpectrometryCharge reversal derivatization enhances sensitivity by 10-20 fold for ESI-MS/MS detection. nih.gov
Dansyl chlorideSteroid hormonesAPCI, APPIMass SpectrometryCommon for steroid hormones, but detection is limited to APCI/APPI sources. sigmaaldrich.com
4-(Dimethylamino) benzoyl chloride (DMABC)Steroid hormonesESI-MSMass SpectrometryMore sensitive and versatile agent for ESI sources compared to dansyl chloride. sigmaaldrich.com

Table 2: Analytical Performance Metrics for this compound Detection (Example from Nicotiana tabacum)

Derivatization ReagentExtraction MethodAnalytical TechniqueLinearity Range (μg/mL)Limit of Detection (LOD) (μg/g)Repeatability / Reproducibility (%)
3,5-Dinitrobenzoyl chlorideVortex-assisted liquid-liquid microextractionUHPLC-PDA0.05 - 8.000.013 - 0.029< 6.0 / < 6.9

Compound List:

this compound

1,3-diaminopropane (B46017)

Deoxyhypusine (B1670255)

Homospermidine

Putrescine

Spermidine

Spermine

Thermospermine

Norspermidine

Aminobutylcadaverine

Aminopropylthis compound

Tyramine

1,6-diaminohexane

N4-aminopropylspermidine

2-Hydroxyputrescine

17β-estradiol (E2)

Ethinyl estradiol (B170435)

Potential Research Applications and Future Directions

Preclinical Investigation in Disease Models (excluding human trials)

The preclinical investigation of Canavalmine delves into its effects on cellular processes and disease models, excluding direct human clinical trials.

This compound has demonstrated notable anti-proliferative activity, making it a subject of interest in cancer research. Studies indicate that this compound can inhibit the growth and division of cells, a property being investigated for its potential therapeutic applications smolecule.com. Specifically, research has shown that this compound effectively inhibits the growth of murine leukemia cells. This inhibition is achieved by interfering with cell cycle progression, particularly during the G1 phase, which precedes DNA synthesis smolecule.com. Furthermore, this compound is being studied for its potential to inhibit certain enzymes crucial for cell division and protein synthesis smolecule.com.

Cancer ModelObserved EffectMechanism of Action (Investigated)Reference
Murine Leukemia CellsInhibition of growth and divisionInterference with cell cycle progression (G1 phase) smolecule.com
Potential inhibition of enzymes involved in cell division and protein synthesisEnzyme inhibition smolecule.com

This compound exhibits properties that suggest potential utility in pest control, particularly in the development of bioinsecticides. Studies indicate that this compound may possess toxicity towards certain insect species, leading to its exploration as a component in environmentally friendly pest management strategies smolecule.com. Bioinsecticides derived from natural sources, such as plant alkaloids, are gaining attention due to their favorable safety profiles and reduced environmental impact compared to synthetic chemical insecticides aliyuncs.comnih.gov. While specific insect targets and modes of action for this compound are still under investigation, its presence in plants known to repel pests, such as Canavalia gladiata extracts showing efficacy against cucumber beetles and white flies, hints at its potential in this area dovepress.com.

While direct experimental evidence linking this compound to regenerative biology and tissue repair is currently limited, its classification as a polyamine offers a theoretical basis for exploration. Polyamines, in general, are known to play roles in fundamental cellular processes such as cell proliferation, differentiation, and stress response smolecule.comumn.edu. These processes are integral to tissue regeneration and repair mechanisms, which often involve the coordinated activity of various cell types and signaling pathways nih.govnams-annals.inplos.org. Given this compound's structural similarity to other biologically active polyamines, future research may explore its potential to modulate cellular growth, differentiation, or survival in contexts relevant to tissue repair.

Agricultural Biotechnology and Crop Science

This compound's influence on plant physiology positions it as a compound of interest for agricultural applications, particularly in crop enhancement and resilience.

Beyond growth regulation, this compound's influence extends to plant responses to environmental stressors smolecule.com. Polyamines are recognized for their role in plant defense mechanisms against various stresses, including abiotic factors umn.edu. In the context of climate change, which exacerbates environmental challenges such as drought, salinity, and extreme temperatures, the development of crops with enhanced resilience is critical mdpi.comfrontiersin.org. This compound's potential to modulate plant responses to such stressors could contribute to improving crop performance and yield stability under adverse conditions. Research into biostimulants that enhance stress tolerance highlights the broader potential of compounds like this compound in sustainable agriculture doraagri.comfupress.net.

Methodological Innovations for this compound Research

The exploration of this compound's functions and potential applications is significantly propelled by advancements in research techniques. These innovations enable a more granular understanding of its cellular behavior, its interplay with other biomolecules, and the genetic underpinnings of its production.

Development of Advanced Imaging Techniques for Localization

Precisely determining the cellular location of this compound is fundamental to elucidating its mechanisms of action. While specific advanced imaging techniques developed exclusively for this compound are not extensively documented, the broader field of cellular imaging offers powerful methodologies that can be adapted or further refined for this compound. Techniques such as super-resolution microscopy, fluorescence microscopy utilizing novel fluorescent probes, and methods employing fluorescently tagged molecules can provide insights into sub-cellular localization with high resolution thermofisher.comnih.govnih.gov.

The creation of specific fluorescent probes that can selectively bind to this compound or its metabolites would represent a significant methodological leap. Such probes, designed to emit light upon interaction, could facilitate real-time tracking of this compound's distribution and dynamics within living cells using advanced microscopy platforms like confocal or stimulated emission depletion (STED) microscopy thermofisher.comnih.govmdpi.com. The development of these probes would require high specificity, photostability, and appropriate spectral characteristics to ensure accurate detection without interference from endogenous cellular fluorescence. Furthermore, integrating these imaging approaches with techniques like correlative light and electron microscopy (CLEM) could offer even greater detail regarding this compound's precise molecular environment nih.gov. Current knowledge indicates potential localization in the cytoplasm and extracellular space, providing a basis for designing targeted imaging strategies hmdb.ca.

Integration of Omics Data (e.g., Metabolomics, Proteomics)

Investigating this compound's role in biological systems is greatly enhanced by integrating multi-omics data, including metabolomics and proteomics. Metabolomics provides a comprehensive profile of small molecules in a biological sample, offering insights into metabolic pathways and cellular states. This compound has been detected in various biological matrices, such as plant seeds and human samples, using analytical methods common in metabolomics, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.gov. For example, this compound has been identified in metabolomic analyses of ulcerative colitis patients, where its levels were found to be altered in specific patient groups oup.com.

Integrating metabolomic data with proteomic data (the study of the complete set of proteins) can reveal correlations between protein expression or activity and this compound levels, thereby illuminating its metabolic impact. Such integrated approaches are crucial for understanding complex biological processes, identifying biomarkers, and elucidating the biochemical mechanisms underlying this compound's observed effects preprints.orgmixomics.orgcmbio.ionih.govresearchgate.netbiorxiv.org. For instance, correlating the abundance of enzymes involved in polyamine biosynthesis with this compound levels could provide critical information on its metabolic regulation.

Table 1: Detection of this compound in Research Studies

Study ContextSample TypeDetection Method (Primary)Key FindingCitation(s)
Ulcerative Colitis PatientsSerum/TissueMetabolomics (implied)Increased levels observed in non-responders to Vedolizumab treatment. oup.com
Canavalia gladiata seedsSeedsHPLC and GC-MSDetected as a naturally occurring tetraamine (B13775644). researchgate.netnih.gov
PulsesFoodNot specifiedDetected, suggesting potential as a dietary biomarker. hmdb.ca
Red AlgaeAlgaeNot specifiedReported as a major occurrence in certain species. jsmrs.jp

CRISPR-Cas9 Approaches for Gene Editing in Biosynthetic Pathways

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system offers a precise and powerful tool for genome editing, enabling targeted modifications of genes, including those within metabolic pathways preprints.orgcrisprtx.comnih.gov. This compound is a polyamine, and its biosynthesis is interconnected with the broader polyamine metabolic network smolecule.cominflibnet.ac.in. Enzymes such as homospermidine synthase (HSS) are known to participate in reactions that lead to the production of this compound biorxiv.orguni-kiel.deuni-kiel.de.

CRISPR/Cas9 technology can be employed to modify genes encoding key enzymes in the polyamine biosynthesis pathway. For example, targeted gene editing could be utilized to:

Knock out or downregulate genes encoding enzymes responsible for this compound synthesis to study the consequences of its absence.

Overexpress genes encoding enzymes that contribute to this compound production, to explore methods for increasing its yield or to investigate its effects at elevated concentrations.

Modify regulatory elements that control the expression of these biosynthetic genes.

Such genetic engineering strategies, applied to model organisms or relevant plant species, would allow researchers to dissect the specific functions of this compound and its biosynthetic enzymes. This could involve creating strains or cell lines with altered this compound production to investigate its antiproliferative or insecticidal properties, or to better understand its contribution to plant growth regulation smolecule.com. The precision offered by CRISPR/Cas9 facilitates the generation of well-defined genetic modifications, which is essential for establishing causal relationships between gene function and observed phenotypes.

Mentioned Compounds:

this compound

Putrescine

Spermidine (B129725)

Spermine (B22157)

Homospermidine

N1-acetylspermidine

LysoPA

LysoPE

5alpha-Cholesta-7,24dien-3beta-ol

Glutathione

SAM (S-adenosylmethionine)

ACC (aminocyclopropane carboxylate)

Cadaverine

Agmatine (B1664431)

Aminopropylthis compound

Thermospermine

Aminopropylhomospermidine

Norspermine

N5-aminobutylhomospermin

Q & A

Q. What are the primary physiological roles of Canavalmine in plant systems, and how do these compare to other polyamines like spermidine?

this compound, a lesser-studied polyamine, is implicated in plant growth, stress responses, and developmental processes such as fruit maturation and senescence. To investigate its roles, researchers should employ comparative studies using polyamine-deficient mutants or inhibitors (e.g., cyclohexylamine) alongside wild-type plants. Analytical methods like high-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) can quantify this compound levels while distinguishing it from structurally similar polyamines (e.g., spermidine, spermine) . Experimental designs should include stress induction protocols (e.g., drought, salinity) to assess dynamic changes in this compound accumulation.

Q. What established analytical methods are recommended for quantifying this compound levels in plant tissues, and how do their sensitivity and specificity compare?

The most reliable methods include:

  • Extraction protocols : Acidic extraction (e.g., 5% perchloric acid) followed by dansyl chloride derivatization for fluorescence detection .
  • Quantitative techniques :
  • HPLC with fluorescence detection : Sensitivity ~0.1 nmol/g fresh weight, but may require longer run times to resolve overlapping peaks.
  • LC-MS/MS : Higher specificity (detection limit ~0.01 nmol/g) and ability to differentiate isomers like aminopropyl this compound .
    Validation should include spike-recovery tests and comparison with internal standards (e.g., 1,6-hexanediamine).

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biosynthetic pathways of this compound while accounting for potential cross-talk with other polyamine metabolic routes?

A multi-omics approach is recommended:

  • Isotopic labeling : Use ¹³C-labeled precursors (e.g., arginine, ornithine) to trace this compound synthesis in plant cell cultures.
  • Gene knockout/CRISPR mutants : Target putative biosynthetic genes (e.g., polyamine synthases) and monitor this compound levels via LC-MS/MS.
  • Enzyme assays : Purify candidate enzymes (e.g., spermidine synthase homologs) and test substrate specificity in vitro . Control for compensatory mechanisms by co-profiling related metabolites (e.g., putrescine, spermidine) and transcriptional regulators (e.g., MYB transcription factors).

Q. What strategies are effective in resolving contradictions between in vitro and in vivo findings regarding this compound's role in stress responses?

Contradictions often arise from differences in compartmentalization (e.g., vacuolar vs. cytoplasmic polyamine pools) or experimental conditions (e.g., pH, cofactor availability). Mitigation strategies include:

  • Tissue-specific profiling : Use laser-capture microdissection to analyze this compound distribution in stress-affected tissues (e.g., root tips under salinity).
  • Dynamic modeling : Develop kinetic models integrating in vitro enzyme kinetics and in vivo metabolite flux data .
  • Meta-analysis : Compare results across studies using standardized stress protocols and normalization methods (e.g., polyamine levels per mg protein vs. fresh weight).

Q. How can researchers identify gaps in current knowledge about this compound's interaction networks, and what tools are suitable for mapping its signaling pathways?

Gaps can be identified through systematic literature reviews focusing on:

  • Understudied processes : E.g., this compound’s role in symbiotic interactions or photomorphogenesis.
  • Cross-species comparisons : Analyze genomic databases for conserved biosynthetic genes in non-model plants. Tools for pathway mapping:
  • Co-expression networks : Use transcriptomic datasets (e.g., Arabidopsis eFP Browser) to identify genes co-regulated with this compound accumulation.
  • Yeast two-hybrid screens : Identify protein interactors of this compound-binding enzymes (e.g., acetyltransferases) .

Methodological Guidance

Q. What frameworks (e.g., FINER criteria) should guide hypothesis development for studies on this compound's ecological or agricultural applications?

Apply the FINER framework:

  • Feasible : Ensure access to plant models (e.g., Medicago truncatula for legume studies) and analytical infrastructure.
  • Novel : Explore under-researched angles, such as this compound’s role in rhizosphere signaling.
  • Ethical : Adhere to biosafety protocols for genetically modified plant studies.
  • Relevant : Align with global challenges (e.g., climate-resilient crops) .

Q. How should researchers address variability in this compound quantification across studies, particularly when reconciling conflicting datasets?

  • Standardization : Adopt consensus protocols for tissue harvesting (e.g., immediate freezing in liquid N₂) and extraction.
  • Inter-laboratory validation : Share reference samples (e.g., this compound-spiked plant extracts) to calibrate instruments.
  • Data transparency : Report raw chromatograms/spectra in supplementary materials to enable peer verification .

Tables for Comparative Analysis

Q. Table 1. Sensitivity and Specificity of this compound Detection Methods

MethodSensitivity (nmol/g)SpecificityThroughputReference
HPLC-Fluorescence0.1ModerateLow
LC-MS/MS0.01HighHigh
Capillary Electrophoresis0.5LowMedium

Q. Table 2. Key Knowledge Gaps in this compound Research

Gap AreaProposed MethodologyRelevance to Field
Biosynthetic enzymesCRISPR-Cas9 mutagenesisPathway elucidation
Ecological rolesMetatranscriptomicsPlant-microbe interactions
Stress-specific flux¹³C metabolic flux analysisClimate resilience

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.